molecular formula C13H17NO4 B2610026 3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid CAS No. 897538-80-6

3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid

Cat. No. B2610026
CAS RN: 897538-80-6
M. Wt: 251.282
InChI Key: JWJSRMMNVNQSKS-UHFFFAOYSA-N
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Description

3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid, also known as Mecarbinate, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Enantiomeric Purification

3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid plays a role in the optical resolution of key intermediates for new phenyl carbamate drugs. It is used for the high-resolution efficiency purification of enantiomerically pure compounds, crucial in pharmaceutical synthesis, as demonstrated in the work by Sakai et al. (Sakai et al., 1993).

Renewable Building Block in Polymer Science

The compound serves as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It is used in the synthesis of bio-based benzoxazine end-capped molecules, contributing to the development of sustainable materials with broad applications, as detailed by Trejo-Machin et al. (Trejo-Machin et al., 2017).

Photophysical Properties Study

The photophysical properties of derivatives of 3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid, such as 3-Methoxyphenyl boronic acid (3MPBA), are studied to understand their solvatochromism and quantum yield in different solvents. This research provides valuable insights for potential applications in fields like photonics and material sciences, as researched by Muddapur et al. (Muddapur et al., 2016).

Cancer Chemoprevention

Specific derivatives, like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a metabolite biosynthetically related to ferulic acid, show potential as chemopreventive agents against various types of cancer. This highlights the therapeutic potential of such compounds in medicinal chemistry, as noted by Curini et al. (Curini et al., 2006).

Dye-Sensitized Solar Cells

The compound is also instrumental in the development of organic dyes for dye-sensitized solar cells (DSSCs). Its derivatives enhance the photoconversion efficiency of DSSCs, contributing to advancements in renewable energy technologies, as explored by Naik et al. (Naik et al., 2017).

Structural Analysis and Molecular Interactions

It is used in structural analysis and understanding molecular interactions, such as in the study of ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates, which exhibit unique N⋯π and O⋯π interactions crucial for crystal packing, as identified by Zhang et al. (Zhang et al., 2011).

properties

IUPAC Name

4-[1-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(14-12(15)7-8-13(16)17)10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJSRMMNVNQSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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